Anemarsaponin E

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

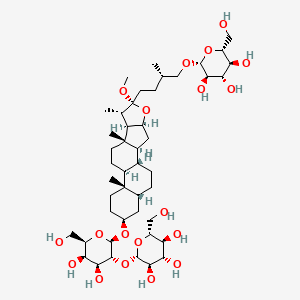

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUPFDHLZNSK-OTZJKFLYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Anemarsaponin E (Timosaponin E1) from Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Anemarsaponin E, also known as Timosaponin E1, a steroidal saponin (B1150181) from the rhizomes of Anemarrhena asphodeloides. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant biological pathways.

Introduction

Anemarrhena asphodeloides Bunge, a member of the Liliaceae family, is a perennial plant whose rhizome is a rich source of bioactive compounds, particularly steroidal saponins (B1172615). These compounds, including this compound (Timosaponin E1), have garnered significant scientific interest for their potential pharmacological activities. This guide focuses on the technical aspects of isolating this specific saponin, providing a foundation for further research and development.

Experimental Protocols

The isolation of this compound (Timosaponin E1) is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established procedures for isolating saponins from Anemarrhena asphodeloides.

Plant Material and Initial Extraction

-

Preparation of Plant Material : Begin with dried rhizomes of Anemarrhena asphodeloides. The rhizomes should be pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction :

-

Macerate the powdered rhizomes (1 kg) in 70-95% aqueous ethanol (B145695) (10 L) at room temperature for 7 days, or perform reflux extraction at a controlled temperature (e.g., 70°C) for a shorter duration (e.g., 4 hours).

-

Filter the extract to separate the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

-

Combine the filtrates from all extractions.

-

-

Concentration : Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator. The water bath temperature should be maintained below 60°C to prevent degradation of the saponins. This will yield a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning :

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponins will primarily partition into the n-butanol fraction.

-

Separate the n-butanol layer and concentrate it using a rotary evaporator to obtain the total saponin fraction.

-

Chromatographic Purification

-

Macroporous Resin Column Chromatography :

-

Dissolve the total saponin fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto a pre-equilibrated macroporous resin column (e.g., D101, HPD-100).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target saponins. Fractions with similar TLC profiles are combined.

-

-

Silica (B1680970) Gel Column Chromatography :

-

The combined fractions rich in this compound (Timosaponin E1) are further purified on a silica gel column.

-

A typical solvent system for elution is a gradient of chloroform-methanol or chloroform-methanol-water. The specific gradient will depend on the polarity of the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

The final purification step is performed using a reversed-phase preparative HPLC system (e.g., C18 column).

-

A common mobile phase is a gradient of acetonitrile (B52724) and water. For the isolation of Timosaponin E1, a mobile phase of 27% acetonitrile in water has been reported.[1]

-

Monitor the elution profile with a suitable detector (e.g., UV at a low wavelength like 203 nm, or an Evaporative Light Scattering Detector).

-

Collect the peak corresponding to this compound (Timosaponin E1) and concentrate it to obtain the pure compound.

-

Data Presentation

The following tables summarize the quantitative data associated with the isolation of saponins from Anemarrhena asphodeloides.

| Parameter | Value | Reference |

| Starting Material | Dried Rhizomes of Anemarrhena asphodeloides | General |

| Extraction Solvent | 70-95% Ethanol | General |

| Purification Step | Yield/Purity | Reference |

| Preparative HPLC of a specific fraction (Fr. 17, 0.2 g) | 6 mg of Timosaponin E1 | [1] |

Note: The overall yield of this compound (Timosaponin E1) from the initial plant material is not explicitly stated in the reviewed literature. The provided data reflects the yield from a specific, pre-purified fraction.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Signaling Pathway Modulated by a Related Saponin

Caption: Anti-inflammatory pathway of Anemarsaponin B.

Conclusion

The isolation of this compound (Timosaponin E1) from Anemarrhena asphodeloides is a meticulous process that requires a combination of classical and modern separation techniques. While a comprehensive, standardized protocol is not available in a single source, this guide consolidates the existing knowledge to provide a robust framework for researchers. Further studies are warranted to elucidate the complete pharmacological profile of this compound (Timosaponin E1), including its specific interactions with cellular signaling pathways. Such research will be pivotal in unlocking the full therapeutic potential of this natural product.

References

Anemarsaponin E chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, is a subject of growing interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed data and experimental methodologies for the research and drug development professional.

Chemical Structure and Properties

This compound, also known as Timosaponin BI, is a complex steroidal glycoside.[1][2] Its core structure consists of a furostanol steroidal aglycone linked to sugar moieties. The precise arrangement of these components is critical to its biological function.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| CAS Number | 136565-73-6 | [3][4][5] |

| Molecular Formula | C46H78O19 | |

| Molecular Weight | 935.11 g/mol | |

| Synonyms | Timosaponin BI | |

| SMILES | C[C@@]12--INVALID-LINK--([H])--INVALID-LINK--CO--INVALID-LINK--[C@@H]4O)O)O[C@@H]4CO">C@([H])C[C@@]1([H])--INVALID-LINK----INVALID-LINK--[C@@H]7O)([H])[C@@H]7O--INVALID-LINK--[C@@H]8O)O)([H])O[C@@H]8CO)C5)C">C@@([H])[C@]6([H])CC2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Conditions/Notes | Source |

| Appearance | White to off-white solid/powder | ||

| Purity | 95%~99% | As determined by HPLC-DAD or HPLC-ELSD | |

| Solubility | Soluble in DMSO | Stock solutions of 100 mg/mL are achievable with ultrasonic assistance. | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Store in a well-closed container, protected from air and light. |

Biological Activities and Signaling Pathways

This compound has been reported to possess anti-inflammatory activity. While the specific molecular mechanisms of this compound are still under investigation, the biological activities of steroidal saponins (B1172615) from Anemarrhena asphodeloides are often attributed to their interaction with various cellular signaling pathways.

Further research is required to fully elucidate the specific signaling pathways modulated by this compound. The diagram below represents a generalized workflow for investigating the anti-inflammatory effects of a natural product like this compound.

References

- 1. CAS 136565-73-6 | Timosaponin BI [phytopurify.com]

- 2. Timosaponin BI | CymitQuimica [cymitquimica.com]

- 3. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]

- 5. tautobiotech.com [tautobiotech.com]

Anemarsaponin E and Related Saponins: An In-Vitro Mechanism of Action

This technical guide provides a detailed overview of the in vitro mechanisms of action for steroidal saponins (B1172615) derived from Anemarrhena asphodeloides, with a focus on the pathways and cellular effects relevant to Anemarsaponin E and its closely related analogs, such as Anemarsaponin B and Timosaponin AIII. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

While specific data for this compound is limited in the available literature, the mechanisms outlined here are based on studies of structurally similar and co-occurring saponins from the same plant source, providing a strong inferential basis for its biological activity.

Core Mechanisms of Action

The in vitro bioactivity of Anemarsaponins is multifaceted, primarily revolving around the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and inhibition of key cell survival signaling cascades.

Anemarsaponins and related compounds are potent inducers of programmed cell death (apoptosis) in various cancer cell lines.[1] This is achieved through the simultaneous activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: These saponins can upregulate the expression of Fas and its ligand (FasL), initiating the death-inducing signaling complex (DISC) and leading to the activation of caspase-8.[1]

-

Intrinsic Pathway: A key mechanism is the modulation of the Bcl-2 family of proteins. The compounds increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which disrupts the mitochondrial membrane potential.[1][2] This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9.[1]

-

Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which carries out the systematic dismantling of the cell, leading to apoptosis.

In inflammatory models, such as LPS-stimulated RAW 264.7 macrophages, Anemarsaponin B has been shown to exert significant anti-inflammatory effects. This is primarily mediated by the negative regulation of the NF-κB and p38 MAPK signaling pathways.

-

NF-κB Inhibition: The saponin prevents the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation and subsequent degradation of its inhibitor, IκB-α. This action effectively halts the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.

-

MAPK Pathway: It also inhibits the phosphorylation of upstream kinases in the p38 MAPK pathway, such as MKK3/6 and MLK3.

-

Downstream Effects: The inhibition of these pathways leads to a dose-dependent decrease in the protein and mRNA levels of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).

The PI3K/Akt pathway is a critical signaling cascade that promotes cell proliferation and survival and is often overactivated in cancer. Saponins from Anemarrhena asphodeloides have been demonstrated to inhibit this pathway, contributing to their anti-cancer effects.

-

Mechanism: Treatment with these compounds leads to decreased phosphorylation of key proteins in the pathway, including Akt, mTOR, and downstream effectors like BAD and GSK-3β. The inhibition of this pro-survival pathway lowers the threshold for apoptosis induction and can also lead to cell cycle arrest, thereby halting cancer cell proliferation.

Quantitative Data: Cytotoxicity

The cytotoxic effects of various saponins from Anemarrhena asphodeloides and related sources have been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| Anemarsaponin R | HepG2 | Hepatocellular Carcinoma | 43.90 µM | Not Specified | |

| Timosaponin E1 | SGC7901 | Gastric Adenocarcinoma | 57.90 µM | Not Specified | |

| Sarsasapogenin | HepG2 | Hepatocellular Carcinoma | 42.4 ± 1.0 µg/mL | 48 hours | |

| Anemarsaponin BII | CYP3A4 | N/A (Enzyme Inhibition) | 13.67 µM | Not Specified | |

| Anemarsaponin BII | CYP2D6 | N/A (Enzyme Inhibition) | 16.26 µM | Not Specified | |

| Anemarsaponin BII | CYP2E1 | N/A (Enzyme Inhibition) | 19.72 µM | Not Specified |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the in vitro mechanism of action of Anemarsaponins.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, SGC7901) in 96-well plates at a predetermined density and culture for 24 hours to allow for adherence.

-

Treatment: Expose the cells to various concentrations of the test saponin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to an untreated control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate plates and treat with the saponin for the desired time.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation state (e.g., p-Akt, p-p65).

Protocol:

-

Protein Extraction: Treat cells with the saponin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in the DNA.

Protocol:

-

Nuclear Extract Preparation: Treat cells (e.g., RAW 264.7 macrophages) with LPS with or without pre-treatment with the saponin. Isolate nuclear proteins.

-

Probe Labeling: Synthesize a DNA oligonucleotide containing the NF-κB binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.

-

Electrophoresis: Separate the protein-DNA complexes from the free, unbound probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates a protein-DNA complex. A reduction in the shifted band in saponin-treated samples indicates inhibition of NF-κB binding.

References

Anemarsaponin E biological activity and pharmacological effects

An in-depth analysis of the biological activities and pharmacological effects of steroidal saponins (B1172615) derived from Anemarrhena asphodeloides reveals a class of compounds with significant therapeutic potential. While the query specified Anemarsaponin E, the available scientific literature predominantly focuses on other related saponins from this plant, such as Anemarsaponin B, Timosaponin E1, and Timosaponin AIII. This guide will synthesize the current understanding of these closely related and well-researched compounds, which are often studied collectively.

Biological Activities and Pharmacological Effects

Steroidal saponins from Anemarrhena asphodeloides exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and anti-diabetic effects. These effects are attributed to their complex chemical structures and their ability to modulate various cellular signaling pathways.

Anti-inflammatory Effects

Anemarsaponin B (ASB) has demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, ASB was found to dose-dependently decrease the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. Furthermore, it reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][2]. The underlying mechanism of this anti-inflammatory action involves the negative regulation of the nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways[1]. ASB inhibits the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB-α.

Anticancer Activity

Several steroidal saponins from Anemarrhena asphodeloides have shown cytotoxic activities against various cancer cell lines. For instance, Anemarsaponin R displayed cytotoxicity against HepG2 (human liver cancer) cells with an IC50 value of 43.90 μM, and Timosaponin E1 showed cytotoxicity against SGC7901 (human gastric cancer) cells with an IC50 value of 57.90 μM. The anticancer effects are often mediated through the induction of apoptosis (programmed cell death). Saponins can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. For example, they can upregulate the expression of Fas and Fas ligand (FasL) to initiate the extrinsic pathway. In the intrinsic pathway, they can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Some saponins, like Sarsasapogenin, have been shown to induce apoptosis in HepG2 cells by causing cell cycle arrest in the G2/M phase.

Neuroprotective Effects

The neuroprotective potential of saponins is an emerging area of research. These compounds are believed to exert their effects through multiple mechanisms, including antioxidant activity, modulation of neurotransmitters, anti-inflammatory actions, and anti-apoptotic effects. They can also modulate neurotrophic factors and inhibit tau phosphorylation, which are key pathological features of neurodegenerative diseases like Alzheimer's disease. Some saponins have been shown to activate survival-promoting signaling pathways such as the PI3K/Akt and ERK cascades.

Other Pharmacological Effects

Beyond the major activities listed above, saponins from Anemarrhena asphodeloides have been investigated for other therapeutic properties. Anemarsaponin B has been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF) in vitro. Additionally, total saponins from this plant have been found to inhibit the proliferation of vascular smooth muscle cells and enhance their apoptosis, suggesting a potential role in preventing vascular diseases. Anemarsaponin BII has been reported to inhibit the activity of cytochrome P450 enzymes, specifically CYP3A4, 2D6, and 2E1, indicating a potential for drug-drug interactions.

Quantitative Data

The following table summarizes the cytotoxic activities of various saponins from Anemarrhena asphodeloides against different human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (μM) | Reference |

| Anemarsaponin R | HepG2 | Liver Cancer | 43.90 | |

| Timosaponin E1 | SGC7901 | Gastric Cancer | 57.90 | |

| Sarsasapogenin | HepG2 | Liver Cancer | 42.4 (μg/ml) | |

| Anemarsaponin BII | - | - | CYP3A4: 13.67, CYP2D6: 16.26, CYP2E1: 19.72 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, SGC7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the saponin (B1150181) of interest for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Analysis (Hoechst 33258 Staining)

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.

-

Cell Treatment: Cells are cultured on coverslips or in culture plates and treated with the saponin.

-

Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like 4% paraformaldehyde.

-

Permeabilization (Optional): If needed, cells can be permeabilized with a detergent like Triton X-100.

-

Hoechst Staining: The fixed cells are incubated with Hoechst 33258 staining solution in the dark.

-

Visualization: The cells are washed again with PBS and then observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei.

Signaling Pathways

Anemarsaponin B Anti-inflammatory Signaling Pathway

The following diagram illustrates the mechanism by which Anemarsaponin B exerts its anti-inflammatory effects in LPS-stimulated macrophages.

Caption: Anemarsaponin B inhibits inflammatory pathways.

Saponin-Induced Apoptosis Signaling Pathway

This diagram outlines the dual pathways (extrinsic and intrinsic) through which saponins can induce apoptosis in cancer cells.

Caption: Saponins induce apoptosis via two major pathways.

References

- 1. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

Anemarsaponin E: A Comprehensive Technical Review of Bioactivities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E, a steroidal saponin (B1150181) identified from the rhizomes of Anemarrhena asphodeloides, represents a class of natural products with significant therapeutic interest. While research directly focused on this compound is emerging, the broader family of saponins (B1172615) from this plant has demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive review of the current literature on this compound and structurally related saponins, with a focus on their known bioactivities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Known Bioactivities

The bioactivities of this compound and its closely related analogs are primarily centered on their cytotoxic and anti-inflammatory properties. While direct studies on this compound are limited, research on compounds with high structural similarity, such as Timosaponin E1, provides valuable insights into its potential therapeutic applications.

Anticancer Activity

The cytotoxic potential of steroidal saponins from Anemarrhena asphodeloides against various cancer cell lines has been a key area of investigation. Timosaponin E1, which is likely either identical or an isomer of this compound, has demonstrated notable antiproliferative effects.

Anti-inflammatory Activity

Saponins isolated from Anemarrhena asphodeloides, such as Anemarsaponin B, have been shown to possess potent anti-inflammatory properties.[1][2] These compounds typically exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, these saponins can suppress the production of pro-inflammatory mediators.[1]

Neuroprotective Effects

While direct evidence for the neuroprotective effects of this compound is not yet available, other saponins from Anemarrhena asphodeloides have been investigated for their potential in mitigating neurodegenerative processes. The proposed mechanisms for the neuroprotective actions of saponins, in general, include antioxidant, anti-inflammatory, and anti-apoptotic activities.

Quantitative Data

The following table summarizes the available quantitative data on the bioactivity of Timosaponin E1, a compound closely related to this compound.

| Compound | Bioactivity | Cell Line | IC50 Value (µM) | Reference |

| Timosaponin E1 | Cytotoxicity | SGC7901 (Human gastric adenocarcinoma) | 57.90 |

Signaling Pathways and Experimental Workflows

The biological activities of saponins from Anemarrhena asphodeloides are mediated through the modulation of specific intracellular signaling pathways. Furthermore, their evaluation follows standardized experimental workflows.

Figure 1. A typical experimental workflow for evaluating the cytotoxicity of a compound against a cancer cell line.

Figure 2. Putative inhibition of the NF-κB signaling pathway by this compound.

Figure 3. Putative inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key bioactivity assays, based on common practices in the field of natural product research.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., SGC7901) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The compound (this compound/Timosaponin E1) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The inhibitory effect of the compound on nitric oxide production is then calculated.

Conclusion and Future Directions

This compound, and its closely related steroidal saponins from Anemarrhena asphodeloides, hold significant promise as lead compounds for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The available data, primarily from the related compound Timosaponin E1, indicates cytotoxic activity against cancer cells. The well-established anti-inflammatory mechanisms of other saponins from the same plant, involving the NF-κB and p38 MAPK pathways, provide a strong rationale for investigating this compound in this context.

Future research should focus on the definitive structural elucidation of this compound and a thorough investigation of its bioactivities, including anti-inflammatory, anticancer, and neuroprotective effects. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for guiding future drug development efforts. The detailed experimental protocols provided in this guide offer a foundation for such investigations, ensuring consistency and comparability of data across different studies. The continued exploration of this and other natural products will undoubtedly contribute to the discovery of new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Anemarsaponin E in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant with a long history of use in traditional medicine. As a member of the spirostanol (B12661974) glycoside family, its complex structure confers significant biological activities, drawing interest from the pharmaceutical and drug development sectors. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in either native or heterologous systems. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, constructed from the established principles of steroidal saponin synthesis and supported by transcriptomic and metabolomic studies in related plant species. It details the key enzymatic steps, from primary metabolism to the intricate tailoring reactions that form the final molecule. Furthermore, this document includes detailed experimental protocols for the functional characterization of pathway enzymes and presents structured templates for the quantitative analysis of pathway metabolites and gene expression.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other steroidal saponins (B1172615), is a multi-stage process originating from isoprenoid precursors. The pathway can be broadly divided into three major parts: the formation of the C30 precursor 2,3-oxidosqualene (B107256), the cyclization and modification of this precursor to form the cholesterol backbone, and the subsequent decoration of the steroidal skeleton with hydroxyl and glycosyl groups to yield this compound.

Upstream Pathway: Synthesis of 2,3-Oxidosqualene

The initial steps occur in the cytoplasm and plastids, involving the Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) pathways, respectively. Both pathways produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are condensed to form the linear C30 hydrocarbon, squalene (B77637). Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene, the last common precursor for all triterpenoids and steroids in plants.[1][2]

Core Pathway: From 2,3-Oxidosqualene to Cholesterol

In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the committed precursor for phytosterols.[3] A series of subsequent enzymatic reactions involving reductases, methyltransferases, isomerases, demethylases, and desaturases convert cycloartenol into cholesterol. Cholesterol serves as the crucial branch-point intermediate for the biosynthesis of steroidal saponins.

Downstream Pathway: Tailoring of the Cholesterol Backbone

The conversion of cholesterol to this compound involves a series of specific tailoring reactions. While the exact enzymes from Anemarrhena asphodeloides have not been functionally characterized, a putative pathway can be inferred based on studies of similar saponins in related species like Asparagus officinalis. This downstream pathway involves hydroxylation, oxidation, and glycosylation steps.

-

Hydroxylation/Oxidation by Cytochrome P450s (P450s): The cholesterol backbone is hydroxylated at specific positions (e.g., C-16, C-22, C-26) by various P450 monooxygenases. This creates a furostanol aglycone.

-

Glycosylation by UDP-Glycosyltransferases (UGTs): Sugar moieties are sequentially added to the hydroxylated aglycone. This process is catalyzed by specific UGTs, which utilize UDP-activated sugars (like UDP-glucose, UDP-galactose, UDP-xylose) as donors. The initial glycosylation often occurs at the C-3 position, followed by additions at other positions, such as C-26, to form a furostanol saponin intermediate.

-

Final Cyclization: The final step is believed to be the cleavage of the glucose moiety at the C-26 position by a β-glucosidase, which leads to the spontaneous cyclization of the F-ring to form the characteristic spirostanol structure of this compound.

The following diagram illustrates the key stages of this putative pathway.

Quantitative Data

Precise quantitative data for the this compound-specific biosynthetic pathway is a key area for future research. The following tables serve as templates for organizing such data once it becomes available through experimentation.

Table 1: Putative Enzyme Kinetic Parameters This table would summarize the kinetic properties of the key tailoring enzymes once they are isolated and characterized.

| Enzyme (Putative) | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) |

| P450 (C-22 Hydroxylase) | Cholesterol | Data not available | Data not available | Data not available |

| UGT (C-3 Glucosyltransferase) | Hydroxylated Aglycone | Data not available | Data not available | Data not available |

| UGT (C-26 Glucosyltransferase) | 3-O-glucosyl Aglycone | Data not available | Data not available | Data not available |

| β-glucosidase | Furostanol Saponin | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Anemarrhena asphodeloides Rhizome Metabolomic analysis using techniques like UPLC-MS/MS would provide concentrations of pathway intermediates and the final product.

| Metabolite | Concentration (µg/g dry weight) | Tissue |

| Cholesterol | Data not available | Rhizome |

| Furostanol Precursor | Data not available | Rhizome |

| This compound | Data not available | Rhizome |

| Timosaponin AIII | Data available in literature | Rhizome |

| Sarsasapogenin | Data available in literature | Rhizome |

Table 3: Relative Gene Expression Levels of Biosynthetic Genes Quantitative Real-Time PCR (qRT-PCR) analysis would reveal the expression patterns of candidate genes in different tissues.

| Gene (Candidate) | Root | Leaf | Stem | Flower |

| Cycloartenol Synthase (CAS) | Data not available | Data not available | Data not available | Data not available |

| P450 Candidate 1 | Data not available | Data not available | Data not available | Data not available |

| UGT Candidate 1 | Data not available | Data not available | Data not available | Data not available |

| β-glucosidase Candidate 1 | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Elucidating the specific enzymes and intermediates for the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol: Identification and Cloning of Candidate Biosynthetic Genes

This protocol describes the process of identifying candidate genes (P450s and UGTs) from A. asphodeloides using a transcriptomics-based approach.

Methodology:

-

Plant Material and RNA Extraction:

-

Harvest fresh rhizome and leaf tissues from mature A. asphodeloides plants. Immediately freeze in liquid nitrogen and store at -80°C.

-

Extract total RNA using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from high-quality RNA samples (RIN > 8.0) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit).

-

Perform paired-end sequencing on an Illumina NovaSeq or similar platform to generate >20 million reads per sample.

-

-

Bioinformatic Analysis:

-

Perform quality control on raw reads using FastQC and trim adapters and low-quality bases using Trimmomatic.

-

Assemble a de novo transcriptome using Trinity, as a reference genome may not be available.

-

Map reads back to the assembled transcriptome and quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Use DESeq2 or edgeR to perform differential expression analysis, identifying genes with significantly higher expression in the rhizome.

-

Annotate differentially expressed genes by performing BLASTx searches against the NCBI non-redundant protein database and Swiss-Prot. Identify sequences with high homology to known plant cytochrome P450s and UDP-glycosyltransferases.

-

-

Gene Cloning:

-

Based on the assembled transcript sequences of high-priority candidates, design gene-specific primers to amplify the full open reading frame (ORF).

-

Synthesize cDNA from rhizome RNA using a reverse transcriptase (e.g., SuperScript IV).

-

Perform PCR using a high-fidelity DNA polymerase.

-

Clone the purified PCR product into a suitable expression vector for subsequent functional characterization. Verify the sequence by Sanger sequencing.

-

Protocol: Heterologous Expression and Functional Characterization of a Candidate P450

This protocol details the functional characterization of a candidate P450 enzyme in a microbial host system (typically yeast, Saccharomyces cerevisiae, which is a eukaryote and better suited for expressing membrane-bound P450s).

Methodology:

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., WAT11) with two plasmids: one containing the candidate A. asphodeloides P450 gene and another containing a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana, which is necessary to provide electrons for P450 activity.

-

Use a high-efficiency yeast transformation protocol (e.g., lithium acetate/PEG method).

-

Select transformed colonies on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective minimal medium with glucose.

-

Inoculate a larger volume of expression medium containing galactose to induce protein expression from the GAL1 promoter.

-

Incubate with shaking at 30°C for 48-72 hours.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation.

-

Resuspend cells in an ice-cold extraction buffer containing protease inhibitors.

-

Lyse the cells using glass beads and vigorous vortexing or a French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the expressed P450.

-

Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).

-

-

In Vitro Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

Isolated microsomes (containing the P450-CPR complex)

-

Putative substrate (e.g., cholesterol, or a later-stage intermediate, dissolved in a suitable solvent like DMSO)

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products by vortexing and centrifuging.

-

Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

-

Analyze the products using LC-MS or GC-MS and compare the retention time and mass spectrum with authentic standards (if available) or against a control reaction with microsomes from yeast transformed with an empty vector.

-

Protocol: In Vitro Enzyme Assay for a Candidate UGT

This protocol describes how to test the function of a cloned UGT candidate enzyme. UGTs are generally soluble and can often be expressed in E. coli.

Methodology:

-

Heterologous Expression and Purification:

-

Transform E. coli (e.g., BL21(DE3)) with the expression vector containing the candidate UGT gene, often with a His-tag for purification.

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells, lyse them by sonication, and purify the His-tagged UGT protein using Nickel-NTA affinity chromatography.

-

Verify protein purity and size using SDS-PAGE.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Purified UGT enzyme

-

Acceptor substrate (the putative steroidal intermediate, e.g., a hydroxylated aglycone)

-

UDP-sugar donor (e.g., UDP-glucose).

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes to 2 hours).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

-

Product Detection and Analysis:

-

Centrifuge the terminated reaction to pellet precipitated protein.

-

Analyze the supernatant directly using UPLC-MS/MS.

-

Monitor for the appearance of a new peak corresponding to the mass of the glycosylated product (Substrate + Sugar Moiety).

-

Confirm the structure of the product using tandem MS (MS/MS) fragmentation, which should show a loss of the sugar moiety.

-

Conclusion

The biosynthesis of this compound is a complex, multi-gene pathway that builds upon the core plant sterol synthesis machinery. While the complete pathway and its specific enzymes in Anemarrhena asphodeloides remain to be fully elucidated, this guide provides a robust, inferred framework based on current scientific knowledge. The detailed protocols and data structures presented here offer a clear roadmap for researchers to functionally identify and characterize the missing P450s, UGTs, and other key enzymes. Such work is paramount for enabling the biotechnological production of this valuable medicinal compound through metabolic engineering and synthetic biology approaches.

References

Anemarsaponin E: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the discovery, traditional context, and molecular mechanisms of Anemarsaponin E.

Introduction

This compound, also known as Timosaponin E1, is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This plant has been a cornerstone of Traditional Chinese Medicine for centuries, where it is used to treat a variety of ailments including febrile diseases, lung heat with dry cough, and diabetes.[1][2] The bioactive constituents of Anemarrhena asphodeloides are primarily steroidal saponins (B1172615), which have been the focus of extensive research for their diverse pharmacological activities, including anti-inflammatory, antiplatelet, and anti-tumor properties.[3][4] This guide provides a comprehensive overview of this compound, including its discovery, traditional context, quantitative data on its biological activities, detailed experimental protocols, and insights into its molecular mechanisms of action.

Discovery and Historical Context

The discovery of this compound is part of the broader phytochemical exploration of Anemarrhena asphodeloides. For centuries, this plant has been utilized in traditional medicine, particularly in China, Japan, and Korea.[5] Scientific investigation into its constituent compounds led to the isolation and characterization of numerous steroidal saponins, including this compound. The structure of this compound and other related saponins was established through modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The biological activities of this compound and related compounds have been quantified in various preclinical studies. The following tables summarize the key quantitative data available.

Table 1: Cytotoxicity Data for Saponins from Anemarrhena asphodeloides

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Timosaponin E1 (this compound) | SGC7901 (Human Gastric Adenocarcinoma) | MTT | 57.90 | |

| Anemarsaponin R | HepG2 (Human Liver Cancer) | MTT | 43.90 | |

| Timosaponin AIII | HCT-15 (Human Colorectal Cancer) | Not Specified | 6.1 | |

| Timosaponin AIII | HepG2 (Human Liver Cancer) | Not Specified | 15.41 | |

| Timosaponin AIII | A549/Taxol (Taxol-resistant Lung Cancer) | Not Specified | 5.12 | |

| Timosaponin AIII | A2780/Taxol (Taxol-resistant Ovarian Cancer) | Not Specified | 4.64 |

Table 2: Pharmacokinetic Parameters of Timosaponin E1 in Rats

| Parameter | Value | Administration Route | Reference |

| Tmax (Time to maximum concentration) | 2 - 8 hours | Oral | |

| t1/2 (Elimination half-life) | 4.06 - 9.77 hours | Oral |

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its cytotoxic activity.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Anemarrhena asphodeloides involves solvent extraction followed by chromatographic separation.

a. Plant Material and Extraction:

-

Dried rhizomes of Anemarrhena asphodeloides are powdered.

-

The powdered material is extracted with 70-95% aqueous ethanol (B145695) at an elevated temperature (e.g., 70°C) for several hours. This process is often repeated to ensure exhaustive extraction.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on a macroporous resin.

-

Elution is performed with a gradient of increasing ethanol concentrations (e.g., 10%, 30%, 50%, 90%) to separate fractions based on polarity.

-

Fractions rich in saponins are collected, combined, and further purified using repeated column chromatography on silica (B1680970) gel and/or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

a. Reagent Preparation:

-

MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS), pH 7.4. Filter-sterilize the solution and store it protected from light at 4°C.

-

Solubilization Solution: A solution to dissolve the formazan (B1609692) crystals, typically containing sodium dodecyl sulfate (B86663) (SDS) in a mixture of dimethylformamide (DMF) and water, or simply dimethyl sulfoxide (B87167) (DMSO).

b. Assay Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 620 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound and its subsequent evaluation for cytotoxicity.

Signaling Pathway Diagrams

While specific signaling studies on this compound are limited, research on the structurally similar Timosaponin AIII provides strong evidence for its likely mechanisms of action. Saponins from Anemarrhena asphodeloides are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Timosaponin AIII has been shown to inhibit this pathway.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

2. NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Its inhibition is a therapeutic strategy in cancer and inflammatory diseases. Timosaponins have demonstrated inhibitory effects on this pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a steroidal saponin from the traditionally used medicinal plant Anemarrhena asphodeloides, demonstrates significant potential for drug development, particularly in oncology. Its cytotoxic effects against cancer cells, coupled with the known mechanisms of action of structurally related compounds, suggest that it likely exerts its effects through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. The detailed protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its specific molecular targets and to explore its therapeutic efficacy in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides [mdpi.com]

- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Anemarsaponin E and its Congeners from Anemarrhena asphodeloides: A Technical Guide to their Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhena asphodeloides is a perennial plant whose rhizomes are a cornerstone of traditional Chinese medicine, historically used for its anti-pyretic, anti-diabetic, and anti-inflammatory properties.[1][2] The primary bioactive constituents responsible for these effects are steroidal saponins (B1172615).[2][3] While a variety of these saponins have been isolated and studied, this guide will focus on the anti-inflammatory role of this class of molecules, with a particular emphasis on the well-documented activities of Anemarsaponin B and other related saponins as proxies for understanding the potential of Anemarsaponin E, a less-studied derivative.[4]

This document will provide an in-depth overview of the signaling pathways modulated by these saponins, present available quantitative data from preclinical studies, and detail the experimental protocols used to elucidate these mechanisms.

Core Anti-inflammatory Mechanisms

Saponins from Anemarrhena asphodeloides, notably Anemarsaponin B, exert their anti-inflammatory effects by targeting key signaling cascades within immune cells, primarily macrophages. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression. Additionally, recent evidence suggests a role in the modulation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

Anemarsaponin B has been shown to significantly inhibit this pathway by:

-

Blocking IκBα Phosphorylation: Preventing the degradation of the inhibitory protein.

-

Inhibiting p65 Nuclear Translocation: Keeping the transcription factor in the cytoplasm and preventing it from activating gene expression.

-

Attenuating NF-κB DNA Binding and Transcriptional Activity: Reducing the expression of NF-κB target genes.

This multi-pronged inhibition leads to a significant reduction in the production of key inflammatory molecules.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38 and JNK, are crucial for transducing extracellular signals into intracellular responses, including the production of inflammatory mediators. Anemarsaponin B has been demonstrated to interfere with the p38 MAPK pathway.

Specifically, Anemarsaponin B inhibits the phosphorylation of:

-

MKK3/6 (MAP Kinase Kinases 3/6)

-

MLK3 (Mixed Lineage Kinase 3)

These kinases are upstream activators of p38, and their inhibition by Anemarsaponin B prevents the downstream signaling that would otherwise contribute to the inflammatory response.

Downregulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Recent studies on total saponins from Anemarrhena asphodeloides (ABS) have shown that they can downregulate the expression of NLRP3. This suggests another important mechanism by which these compounds can mitigate inflammatory responses.

Quantitative Data on Anti-inflammatory Effects

Table 1: Effect of Anemarrhena asphodeloides Saponins on Inflammatory Mediators in LPS-stimulated Macrophages

| Compound/Extract | Target | Effect | Cell Line | Notes | Reference |

| Anemarsaponin B (ASB) | iNOS Protein | Significant, dose-dependent decrease | RAW 264.7 | Pretreatment with ASB | |

| Anemarsaponin B (ASB) | COX-2 Protein | Significant, dose-dependent decrease | RAW 264.7 | Pretreatment with ASB | |

| Anemarsaponin B (ASB) | iNOS mRNA | Significant, dose-dependent decrease | RAW 264.7 | Pretreatment with ASB | |

| Anemarsaponin B (ASB) | COX-2 mRNA | Significant, dose-dependent decrease | RAW 264.7 | Pretreatment with ASB | |

| Anemarsaponin B (ASB) | TNF-α Production | Reduction | RAW 264.7 | Pretreatment with ASB | |

| Anemarsaponin B (ASB) | IL-6 Production | Reduction | RAW 264.7 | Pretreatment with ASB | |

| Total Saponins (ABS) | Nitric Oxide (NO) | Diminished production | Mouse Macrophages | Griess method used for analysis |

Table 2: Effect of Timosaponins on Inflammatory Mediators

| Compound | Target | Effect | IC50 Value | Cell Line | Reference |

| Timosaponin BIII | NO Production | Significant, dose-dependent inhibition | 11.91 µM | N9 Microglial Cells |

Experimental Protocols

The following section details the common methodologies employed in the cited studies to evaluate the anti-inflammatory effects of saponins from Anemarrhena asphodeloides.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL is used to induce an inflammatory response.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the saponin (B1150181) extract (e.g., Anemarsaponin B) for a specified period (e.g., 1-3 hours) before stimulation with LPS.

Analysis of Inflammatory Mediators

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent system.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6): Quantified from the cell culture medium using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-6): Total RNA is extracted from the cells, reverse transcribed to cDNA, and analyzed by real-time PCR to measure mRNA levels.

Western Blot Analysis

-

Purpose: To determine the protein levels of key signaling molecules (e.g., iNOS, COX-2) and the phosphorylation status of pathway components (e.g., IκBα, p65, p38, MKK3/6, MLK3).

-

General Protocol:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with specific primary antibodies against the target proteins.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Activity Assays

-

Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA-binding activity of NF-κB. Nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis.

-

Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-dependent promoter. The luciferase activity is measured to determine the transcriptional activity of NF-κB.

Conclusion

The steroidal saponins derived from Anemarrhena asphodeloides, particularly the well-studied Anemarsaponin B, demonstrate significant anti-inflammatory potential through the targeted inhibition of the NF-κB and p38 MAPK signaling pathways, as well as downregulation of the NLRP3 inflammasome. These actions effectively suppress the production of a wide range of pro-inflammatory mediators. While direct quantitative and mechanistic data for this compound remains limited, the extensive research on its congeners provides a strong foundation for its potential as a potent anti-inflammatory agent. Further investigation is warranted to isolate and characterize the specific activities of this compound and to fully elucidate its therapeutic promise for inflammatory disorders.

References

- 1. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anemarrhena asphodeloides Bunge total saponins lower lipid via modulating MAOA activity to enhance defense mechanisms in mice and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Anemarsaponin E: Application Notes and Protocols for Cell Culture Experiments

Disclaimer: Direct experimental data and established protocols specifically for Anemarsaponin E are limited in publicly available scientific literature. The following application notes and protocols have been developed based on methodologies reported for structurally related and co-occurring steroidal saponins (B1172615) from Anemarrhena asphodeloides, such as Timosaponin AIII and Anemarsaponin B. Researchers should consider this information as a foundational guide and optimize the protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This class of compounds has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These biological activities are often attributed to the modulation of key cellular signaling pathways. This document provides an overview of the potential applications of this compound in cell culture and detailed protocols for investigating its cytotoxic, pro-apoptotic, and anti-inflammatory properties.

Data Presentation

Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activities of other related saponins isolated from Anemarrhena asphodeloides to provide a reference for expected potency.

Table 1: Cytotoxic Activity of Saponins from Anemarrhena asphodeloides against Human Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Anemarsaponin R | HepG2 (Liver Carcinoma) | 43.90 | [1] |

| Timosaponin E1 | SGC7901 (Gastric Adenocarcinoma) | 57.90 | [1] |

| Timosaponin V | MCF-7 (Breast Adenocarcinoma) | 2.16 ± 0.19 | [2][3] |

| Timosaponin V | HepG2 (Liver Carcinoma) | 2.01 ± 0.19 | [2] |

| Timosaponin AIII | HepG2 (Liver Carcinoma) | 15.41 (for 24h) |

Signaling Pathways

This compound and related saponins are known to exert their effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation. The diagrams below illustrate the putative mechanisms of action.

References

Application Notes and Protocols for Preclinical Research on Anemarsaponin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. Preclinical research suggests its potential therapeutic value, particularly in disease models associated with inflammation and neurodegeneration. These application notes provide a summary of available data and detailed protocols for in vitro and in vivo preclinical research to guide the investigation of this compound's pharmacological effects.

Data Presentation

The following tables summarize the quantitative data available for this compound and related saponins (B1172615) to facilitate experimental design.

Table 1: In Vitro Effective Concentrations of Related Saponins

| Compound | Cell Line | Model | Effective Concentration | Observed Effect |

| Anemarsaponin B | RAW 264.7 Macrophages | LPS-induced inflammation | 10-50 µM | Dose-dependent decrease in iNOS, COX-2, TNF-α, and IL-6 |

Table 2: Pharmacokinetic Parameters of this compound and Related Saponins in Rats (Oral Administration of Extract)

| Compound | Tmax (h) | t1/2 (h) | Bioavailability |

| Timosaponin E | ~2-8 | ~4.06-9.77 | Low |

| Timosaponin E1 | ~2-8 | ~4.06-9.77 | Low |

Note: Data is derived from studies on extracts of Anemarrhena asphodeloides and may not fully represent the pharmacokinetics of isolated this compound. Oral bioavailability is generally low for saponins.[1] For preclinical efficacy studies, alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection may be considered to achieve higher and more consistent systemic exposure.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol is designed to assess the anti-inflammatory effects of this compound in a well-established microglial cell line.

1. Cell Culture and Maintenance:

-

Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

2. Treatment Protocol:

-

Seed BV-2 cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the cells for the desired time points (e.g., 6 hours for RNA analysis, 24 hours for protein analysis and nitric oxide measurement).

3. Endpoint Analysis:

-

Cell Viability: Assess cell viability using the MTT or PrestoBlue™ assay according to the manufacturer's instructions.

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, p38 MAPK) in cell lysates.

-

RT-qPCR Analysis: Measure the mRNA expression levels of inflammatory genes.

In Vivo Neuroprotective Efficacy in a Mouse Model of Alzheimer's Disease (Proposed Protocol)

This protocol outlines a potential approach to evaluate the neuroprotective effects of this compound in a chemically-induced mouse model of Alzheimer's disease. Note: Specific dosages for isolated this compound in this model are not established and require preliminary dose-finding studies.

1. Animal Model Induction:

-

Use adult male C57BL/6 mice.

-

Induce Alzheimer's-like pathology by intracerebroventricular (ICV) injection of amyloid-beta (Aβ) oligomers or streptozotocin (B1681764) (STZ).

-

Alternatively, a transgenic mouse model such as APP/PS1 can be used.

2. Dosing and Administration:

-

Proposed Starting Doses: Based on general saponin literature, a starting dose range of 5-50 mg/kg for intraperitoneal (i.p.) administration could be explored. A preliminary dose-ranging study is crucial to determine the maximum tolerated dose and optimal effective dose.

-

Administration Route: Intraperitoneal (i.p.) injection is recommended to bypass the low oral bioavailability.

-

Dosing Schedule: Administer this compound daily or on alternate days, starting before or after the induction of pathology, depending on the study's objective (prophylactic or therapeutic).

3. Behavioral Assessment:

-

Conduct behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, or novel object recognition test, at baseline and various time points after treatment.

4. Endpoint Analysis (Post-mortem):

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), Aβ plaque deposition (e.g., 4G8 antibody), and neuronal loss (e.g., NeuN).

-

Biochemical Assays: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (ELISA), oxidative stress markers, and Aβ levels (ELISA).

-

Western Blot Analysis: Analyze protein levels of key signaling molecules in brain lysates.

Signaling Pathways

Anemarsaponins have been shown to modulate key inflammatory signaling pathways. The diagrams below illustrate the putative mechanisms of action.

NF-κB Signaling Pathway

Anemarsaponin B has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. This is achieved by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

References

Application Notes and Protocols for the Quantification of Anemarsaponin E